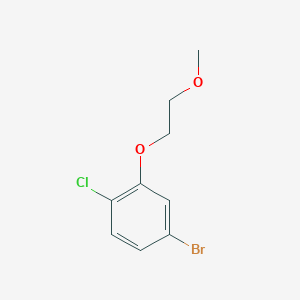

4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene

描述

属性

IUPAC Name |

4-bromo-1-chloro-2-(2-methoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO2/c1-12-4-5-13-9-6-7(10)2-3-8(9)11/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNVIFVDARUOJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682108 | |

| Record name | 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897955-78-1 | |

| Record name | 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

- Starting Materials: The synthesis often begins with halogenated benzene derivatives such as 1-chloro-2-bromobenzene or 1-chloro-2-bromo-4-hydroxybenzene.

- Introduction of the 2-(2-methoxyethoxy) Group: This ether substituent is introduced via nucleophilic substitution or etherification reactions using reagents like 2-bromoethyl methyl ether or related alkylating agents.

- Halogenation Control: The selective placement of bromine and chlorine atoms is achieved through controlled halogenation or by using pre-halogenated starting materials to ensure regioselectivity.

Specific Preparation Route (Literature-Informed)

Though direct detailed procedures for this exact compound are scarce, a related approach can be inferred from the synthesis of similar halogenated benzene derivatives:

-

- React 2-bromoethyl methyl ether with a suitably halogenated phenol or phenolate intermediate to install the 2-(2-methoxyethoxy) group on the aromatic ring.

- Conditions typically involve a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or acetone, under reflux.

-

- If starting from a phenol derivative, chlorination and bromination can be performed selectively using reagents such as N-chlorosuccinimide (NCS) or bromine in the presence of catalysts.

- Alternatively, commercially available 4-bromo-1-chloro-2-hydroxybenzene can be used as the precursor for etherification.

-

- The crude product is purified by extraction, washing, and recrystallization or chromatography to isolate the target compound with high purity.

Related Process Insights from Analogous Compounds

Research on the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a structurally related compound, provides valuable methodology insights:

-

- Oxalyl chloride reacts with 5-bromo-2-chlorobenzoic acid to form the acid chloride intermediate.

- This intermediate is reacted with phenetole (an ethoxybenzene derivative) in the presence of aluminum chloride at low temperatures (0–5 °C) to form the benzophenone intermediate.

- The benzophenone is then reduced using triethylsilane or sodium borohydride under controlled temperatures (20–65 °C) to yield the benzyl derivative.

- The reaction mixture undergoes aqueous workup and organic solvent extraction to isolate the product.

-

- The process avoids acetonitrile as a solvent to prevent impurity formation, which is a crucial consideration for purity in halogenated benzyl derivatives.

-

- Yields reported for these analogous compounds are typically around 80-90%, with purification steps including recrystallization from ethanol at low temperatures to obtain a solid product.

These steps, while specific to 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, suggest that similar halogenated benzene derivatives with ether substituents can be synthesized via controlled acyl chloride formation, Friedel-Crafts acylation, and subsequent reduction steps.

Data Table: Summary of Preparation Parameters from Analogous Processes

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Acid Chloride Formation | Oxalyl chloride, 5-bromo-2-chlorobenzoic acid, DMF, DCM | 25–30 | 1 hour | Under nitrogen atmosphere |

| Friedel-Crafts Acylation | Phenetole, aluminum chloride, DCM | 0–5 | 1–2 hours | Low temperature to control regioselectivity |

| Reduction | Triethylsilane or sodium borohydride, THF or ethanol | 20–65 | 16–36 hours | Avoid acetonitrile to prevent impurities |

| Workup and Purification | Sodium bicarbonate wash, extraction, recrystallization | Room temp to -20 | Variable | Recrystallization at low temp improves purity |

Analytical and Research Findings

- Reactivity: The presence of both bromine and chlorine atoms on the benzene ring allows for selective further functionalization via electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

- Biological Interest: The compound's halogenated and ether-substituted structure has been studied for potential pharmaceutical applications, including cytotoxic activity against cancer cell lines, indicating its value as a synthetic intermediate in drug discovery.

- Safety and Handling: Due to its halogenated nature, the compound requires careful handling under standard organic synthesis safety protocols, including use of gloves, goggles, and working in a fume hood.

化学反应分析

Types of Reactions: 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

Electrophilic Substitution: Reagents such as halogens or nitronium ions in the presence of catalysts like iron(III) chloride.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine or chlorine atoms.

科学研究应用

Reactivity

The compound is reactive in:

- Electrophilic Aromatic Substitution (EAS) : The halogen substituents can be replaced by other electrophiles.

- Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles, facilitating the formation of Grignard reagents.

Organic Synthesis

4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene is primarily used as an intermediate in the synthesis of more complex organic molecules. Its structure allows for versatile modifications that are essential in creating various derivatives for research purposes .

Medicinal Chemistry

The compound has been investigated for its potential use in developing pharmaceuticals. Its halogenated structure may enhance biological activity, making it suitable for drug development. For instance, compounds derived from this structure have been explored for their efficacy in treating conditions such as diabetes .

Specialty Chemicals Production

In industrial applications, this compound serves as a building block for producing specialty chemicals and materials. Its unique reactivity patterns are exploited to create novel compounds with specific properties tailored for various applications .

Case Study 1: Synthesis of Pharmaceutical Intermediates

Research has demonstrated that derivatives of this compound can be synthesized to create intermediates for drugs like dapagliflozin, which is used to treat type 2 diabetes mellitus. The synthesis involves multiple steps where this compound acts as a key intermediate, showcasing its importance in pharmaceutical chemistry .

Case Study 2: Electrophilic Aromatic Substitution Reactions

Studies have shown that the compound undergoes EAS efficiently, allowing for the introduction of various functional groups into the aromatic system. This property is pivotal in synthesizing complex aromatic compounds necessary for advanced research in organic chemistry.

作用机制

The mechanism of action of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene involves its interaction with various molecular targets. The presence of bromine and chlorine atoms makes the compound reactive towards nucleophiles and electrophiles. The 2-(2-methoxyethoxy) group can influence the compound’s solubility and reactivity, affecting its overall behavior in chemical reactions.

相似化合物的比较

Structural Analogues and Substitution Patterns

The compound’s structural analogs vary in halogenation, alkoxy substituents, and protective groups. Key examples include:

The chlorine atom in the target compound enhances electrophilic reactivity compared to non-chlorinated analogs like 1-Bromo-4-(2-methoxyethoxy)benzene. Conversely, bulkier substituents (e.g., benzyloxy in ) may hinder reaction kinetics in synthetic pathways.

Physicochemical Properties

NMR data highlight substituent effects on electronic environments:

The 2-methoxyethoxy group in the target compound induces upfield shifts in adjacent protons due to electron-donating effects, whereas benzyloxy groups introduce distinct splitting patterns from the aromatic benzyl moiety .

生物活性

4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene is an organic compound with significant implications in medicinal chemistry and biological research. Its unique structure, featuring a bromine atom at the para position, a chlorine atom at the meta position, and a 2-(2-methoxyethoxy) group at the ortho position, allows for diverse interactions with biological molecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C₉H₁₀BrClO₂

- Molecular Weight : 265.53 g/mol

- CAS Number : 897955-78-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The halogen substituents influence its binding affinity and reactivity.

Target Interactions

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling processes.

- Receptor Binding : Studies suggest that it may interact with neurotransmitter receptors, influencing neurotransmission and cellular responses.

Cytotoxicity

Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. Below is a summary table of its cytotoxic activity:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via p53 pathway |

| HeLa (Cervical Cancer) | 12.34 | Disruption of cell cycle regulation |

| A549 (Lung Cancer) | 20.45 | Inhibition of proliferation |

These findings indicate that the compound may serve as a potential lead in cancer therapy.

Case Studies

-

MCF-7 Cell Line Study : A study demonstrated that treatment with this compound resulted in increased p53 expression levels and activation of caspase pathways, suggesting its role in apoptosis induction.

"Western blot analysis revealed that the compound increased p53 expression level and caspase-3 cleavage in MCF-7 cells leading to activation of apoptotic death."

- In Vivo Studies : Preliminary animal studies have shown promising results in tumor reduction when administered alongside standard chemotherapeutics, indicating a synergistic effect.

Pharmacokinetics

The pharmacokinetics of this compound are characterized by moderate absorption and metabolism. The compound's lipophilicity due to the methoxyethyl group enhances its permeability across cell membranes.

Toxicology Profile

Toxicological assessments indicate that while acute toxicity is manageable, long-term exposure should be minimized due to potential adverse effects on health. The compound has been classified as harmful if swallowed, necessitating careful handling in laboratory settings.

常见问题

Q. What are the common synthetic routes for 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene?

- Methodological Answer : A key synthetic route involves palladium-catalyzed cross-coupling reactions. For example, a Buchwald-Hartwig amination protocol using cesium carbonate as a base, palladium acetate as a catalyst, and 1,4-dioxane as the solvent under nitrogen at 100°C achieved a 74% yield for a structurally similar brominated aryl ether . Alternative methods include nucleophilic substitution of bromine or chlorine atoms using alkoxy groups under basic conditions. Optimization of reaction time, temperature, and catalyst loading is critical for improving yields.

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm substitution patterns on the benzene ring. Mass spectrometry (LCMS) with electrospray ionization (e.g., m/z 334 [M-H]⁻) provides molecular weight validation. High-Performance Liquid Chromatography (HPLC) retention times (e.g., 1.02 minutes under specific gradient conditions) aid in purity assessment .

Q. What stability considerations are relevant for this compound under varying pH conditions?

- Methodological Answer : While direct data is limited, structurally related bromo-chloro aryl ethers exhibit stability in aqueous solutions within pH 5–8. Hydrolysis of the methoxyethoxy group may occur under strongly acidic or alkaline conditions, necessitating pH-controlled storage and reaction environments .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized to introduce the 2-methoxyethoxy group?

- Methodological Answer : Palladium catalysts (e.g., Pd(OAc)₂) with biphenylphosphine ligands (e.g., XPhos) enhance coupling efficiency. Solvent selection (e.g., 1,4-dioxane vs. toluene) and temperature (80–100°C) significantly impact reaction rates. For example, a nitrogen atmosphere at 100°C with cesium carbonate as a base improved coupling yields in aryl ether synthesis . Screening alternative ligands (e.g., SPhos) or microwave-assisted conditions may further optimize reaction scalability.

Q. What analytical challenges arise in separating this compound from synthetic by-products?

- Methodological Answer : Reverse-phase HPLC with a C18 column and gradient elution (e.g., 0–20% ethyl acetate/hexane) effectively resolves impurities. For example, a study on dapagliflozin impurities used a 5 µm particle size column and UV detection at 254 nm to separate 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (a structural analog) with >95% purity . Method development should account for polarity differences between the target compound and halogenated by-products.

Q. How does the electronic effect of substituents influence reactivity in nucleophilic aromatic substitution?

- Methodological Answer : The electron-withdrawing bromine and chlorine substituents activate the benzene ring toward nucleophilic attack at the ortho and para positions. The methoxyethoxy group, being electron-donating, directs substitution to meta positions. Comparative studies with analogs (e.g., 4-Bromo-2-chloro-1-methoxybenzene) show that steric hindrance from the methoxyethoxy chain may slow reaction kinetics .

Q. What role does this compound play as a pharmaceutical impurity, and how is it quantified?

- Methodological Answer : As a process-related impurity in drugs like dapagliflozin, it is quantified using validated HPLC-MS methods. A study achieved a limit of detection (LOD) of 0.05% using a mobile phase of ammonium formate buffer and acetonitrile. Stability-indicating methods under forced degradation (heat, light, pH extremes) ensure robust impurity profiling .

Key Research Directions

- Enantioselective Synthesis : Explore chiral catalysts for asymmetric functionalization of the benzene ring.

- Green Chemistry : Substitute 1,4-dioxane with biodegradable solvents (e.g., cyclopentyl methyl ether).

- Biological Screening : Investigate kinase inhibition or antimicrobial activity using structure-activity relationship (SAR) studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。